![molecular formula C8H11N3O2 B2457258 Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate CAS No. 2361634-41-3](/img/structure/B2457258.png)

Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

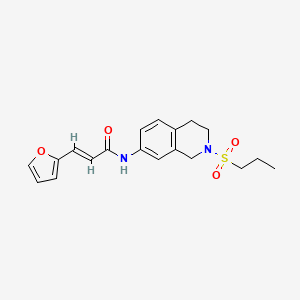

“Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate” is a chemical compound with the CAS Number: 2361634-41-3 . It has a molecular weight of 181.19 .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H11N3O2/c1-13-8(12)6-5-9-7-3-2-4-10-11(6)7/h5,10H,2-4H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

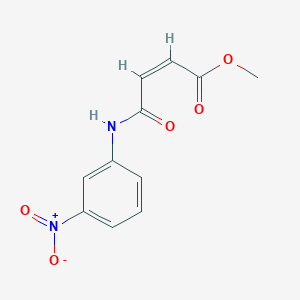

- Researchers have investigated the antimicrobial features of derivatives based on this compound. In particular, they explored new imidazo[4,5-b]pyridine derivatives and their potential as antimicrobial agents . These studies involve both experimental and theoretical approaches to understand their effectiveness against pathogens.

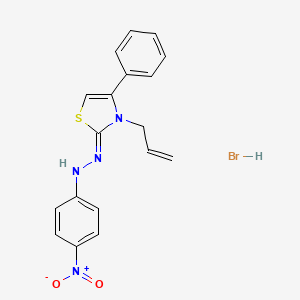

- Some derivatives of Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate exhibit promising anticancer activities . Compounds like 4e and 4f have demonstrated high inhibitory effects against cancer cell lines, comparable to positive controls such as 5-FU and etoposide . These findings suggest potential applications in cancer therapy.

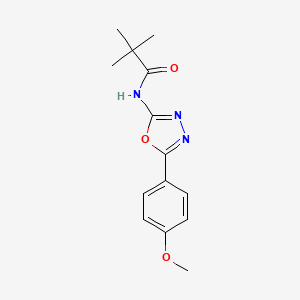

- The compound has been utilized in organic synthesis. For instance, a one-pot regioselective method was developed to prepare 2,5,6,7-tetrahydroimidazo[1,2-a]imidazol-3-ones using a sequential aza-Wittig/nucleophilic addition/cyclization reaction . Such synthetic pathways are valuable for creating complex molecules.

- Researchers have explored the use of conductive ink based on this compound. Conductive inks play a crucial role in printed electronics and flexible circuits. Comprehensive analysis of the progress, preparation, and application of conductive ink, including PANI conductive ink, has been conducted .

- The synthesis of hydrazone derivatives from Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate has been investigated. These compounds were obtained by condensation with aromatic aldehydes, showing potential for diverse applications . Hydrazone derivatives often exhibit interesting biological activities.

- Although not directly related to this compound, it’s worth noting that researchers have developed an elegant method for “skeletal editing” of organic molecules by nitrogen atom deletion . This method involves a reagent that removes nitrogen atoms from specific positions in organic molecules, leading to structural modifications .

Antimicrobial Properties

Anticancer Activities

Organic Synthesis

Conductive Ink

Hydrazone Derivatives

Nitrogen Atom Deletion

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-9-7-3-2-4-10-11(6)7/h5,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCLCNUBXHIGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1NCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)

![[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine](/img/structure/B2457184.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;dihydrochloride](/img/structure/B2457187.png)

![N-cyclohexyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457191.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide](/img/structure/B2457193.png)

![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)

![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2457196.png)